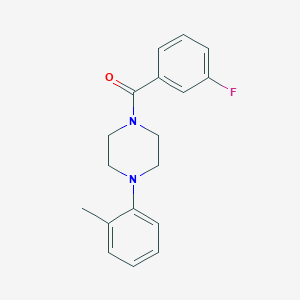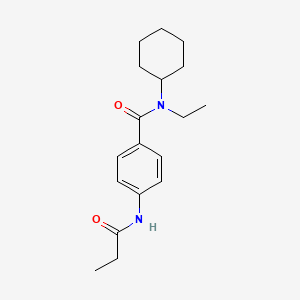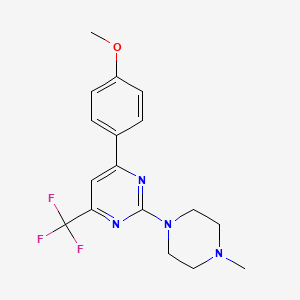![molecular formula C16H23ClN2O2S B4235440 2-[(4-chlorophenyl)thio]-N-[3-(4-morpholinyl)propyl]propanamide](/img/structure/B4235440.png)
2-[(4-chlorophenyl)thio]-N-[3-(4-morpholinyl)propyl]propanamide
Overview
Description
2-[(4-chlorophenyl)thio]-N-[3-(4-morpholinyl)propyl]propanamide, also known as MLN8054, is a small molecule inhibitor of Aurora A kinase, an enzyme that plays a crucial role in cell division. MLN8054 has been extensively studied for its potential use in cancer treatment due to its ability to disrupt the cell cycle and induce apoptosis in cancer cells.
Mechanism of Action
2-[(4-chlorophenyl)thio]-N-[3-(4-morpholinyl)propyl]propanamide binds to the ATP-binding site of Aurora A kinase, preventing its activation and leading to the disruption of the cell cycle. Aurora A kinase is essential for the formation of the mitotic spindle, which is responsible for the separation of chromosomes during cell division. Inhibition of Aurora A kinase by 2-[(4-chlorophenyl)thio]-N-[3-(4-morpholinyl)propyl]propanamide leads to defects in spindle formation and chromosome segregation, ultimately resulting in cell death.
Biochemical and Physiological Effects:
2-[(4-chlorophenyl)thio]-N-[3-(4-morpholinyl)propyl]propanamide has been shown to have potent anti-tumor activity in preclinical models of cancer. In addition to its effects on cell division, 2-[(4-chlorophenyl)thio]-N-[3-(4-morpholinyl)propyl]propanamide has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed to supply tumors with nutrients and oxygen. 2-[(4-chlorophenyl)thio]-N-[3-(4-morpholinyl)propyl]propanamide has also been shown to have immunomodulatory effects, enhancing the activity of immune cells such as natural killer cells and T cells.
Advantages and Limitations for Lab Experiments
2-[(4-chlorophenyl)thio]-N-[3-(4-morpholinyl)propyl]propanamide has several advantages for use in lab experiments. It has a well-defined mechanism of action and has been extensively studied in preclinical models of cancer. It is also relatively easy to synthesize and has good solubility in water, making it a suitable candidate for in vivo studies. However, 2-[(4-chlorophenyl)thio]-N-[3-(4-morpholinyl)propyl]propanamide has some limitations, including its potential toxicity and off-target effects. Further studies are needed to fully evaluate the safety and efficacy of 2-[(4-chlorophenyl)thio]-N-[3-(4-morpholinyl)propyl]propanamide in humans.
Future Directions
There are several future directions for research on 2-[(4-chlorophenyl)thio]-N-[3-(4-morpholinyl)propyl]propanamide. One area of interest is the development of combination therapies that target multiple pathways involved in cancer progression. 2-[(4-chlorophenyl)thio]-N-[3-(4-morpholinyl)propyl]propanamide has been shown to synergize with other anti-cancer agents, such as paclitaxel and gemcitabine, and further studies are needed to optimize these combinations. Another area of interest is the development of biomarkers that can predict response to 2-[(4-chlorophenyl)thio]-N-[3-(4-morpholinyl)propyl]propanamide. Finally, further studies are needed to evaluate the safety and efficacy of 2-[(4-chlorophenyl)thio]-N-[3-(4-morpholinyl)propyl]propanamide in clinical trials, with the ultimate goal of developing a new treatment option for cancer patients.
Scientific Research Applications
2-[(4-chlorophenyl)thio]-N-[3-(4-morpholinyl)propyl]propanamide has been extensively studied for its potential use in cancer treatment. Aurora A kinase is overexpressed in many types of cancer, and its inhibition by 2-[(4-chlorophenyl)thio]-N-[3-(4-morpholinyl)propyl]propanamide has been shown to disrupt the cell cycle and induce apoptosis in cancer cells. 2-[(4-chlorophenyl)thio]-N-[3-(4-morpholinyl)propyl]propanamide has been tested in preclinical models of various types of cancer, including breast, lung, and colon cancer, and has shown promising results.
properties
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-N-(3-morpholin-4-ylpropyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2O2S/c1-13(22-15-5-3-14(17)4-6-15)16(20)18-7-2-8-19-9-11-21-12-10-19/h3-6,13H,2,7-12H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDQJZSLRTTYGLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCCN1CCOCC1)SC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[3-(3-bromo-5-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)propanamide](/img/structure/B4235357.png)
![2-{[(benzylthio)acetyl]amino}-N,N-diethylbenzamide](/img/structure/B4235364.png)

![methyl 5-[(2-bromobenzoyl)oxy]-1-methyl-1H-pyrazole-3-carboxylate](/img/structure/B4235388.png)

![2-bromo-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B4235399.png)
![2-[(4-allyl-2-methoxyphenoxy)methyl]-1-methyl-1H-benzimidazole](/img/structure/B4235412.png)
![N-[2-(4-morpholinylcarbonyl)phenyl]-4-(propionylamino)benzamide](/img/structure/B4235413.png)
![1-(2-methoxyphenyl)-4-[5-(trifluoromethyl)-2-pyridinyl]piperazine](/img/structure/B4235418.png)
![N-[2-(1-azepanyl)-2-oxoethyl]-2,5-dichloro-N-ethylbenzenesulfonamide](/img/structure/B4235424.png)

![1-[(5-chloro-2-ethoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4235439.png)
![4-chloro-N-{4-[(methylamino)sulfonyl]phenyl}benzenesulfonamide](/img/structure/B4235441.png)
![N-{4-[(allylamino)sulfonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B4235456.png)